Gadoxetate disodium is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver. [, , , ] GBCAs are a class of compounds that enhance the contrast in MRI by altering the magnetic properties of nearby water molecules. [] Gadoxetate disodium exhibits hepatobiliary excretion, meaning it is taken up by hepatocytes (liver cells) and excreted into the bile, leading to enhanced contrast of the liver parenchyma and biliary system during MRI. [, , , , , ]
a) Optimizing Imaging Protocols: Further research is needed to optimize gadoxetate disodium administration protocols, potentially using lower doses or slower injection rates, to minimize the occurrence of TSM. [, ] Development and validation of new imaging sequences and analysis techniques could further improve the diagnostic accuracy and information obtained from gadoxetate disodium-enhanced MRI. [, , ]
c) Investigating Gadolinium Deposition: While the current study selection excludes discussion of gadolinium deposition, future research should continue to investigate the long-term effects of gadolinium retention in the brain and other organs following gadoxetate disodium administration, especially with repeated exposure. []
Gadoxetate disodium is classified as a gadolinium-based contrast agent. It is derived from gadolinium, which is known for its paramagnetic properties that enhance the contrast in MRI images. The chemical formula of gadoxetate disodium is CHGdNONa, and it is typically administered intravenously during imaging procedures.
The synthesis of gadoxetate disodium involves several steps, primarily focusing on the formation of the gadolinium complex with the chelating agent. The synthesis process can be outlined as follows:
The molecular structure of gadoxetate disodium features a central gadolinium ion coordinated by multiple carboxylate groups from the chelating agent. The structure can be represented as follows:
The presence of multiple carboxylate groups enhances the stability of the gadolinium complex and minimizes the risk of free gadolinium ion release in vivo, which could be toxic .
Gadoxetate disodium participates in various chemical reactions, primarily related to its interaction with biological systems:
These interactions are critical for its function as a contrast agent and influence its pharmacokinetics and dynamics.
The mechanism of action of gadoxetate disodium involves:
This dual mechanism—initial uptake followed by excretion—enables detailed assessment during different phases of MRI.
Gadoxetate disodium exhibits several important physical and chemical properties:
These properties are crucial for ensuring efficacy and safety during clinical use.
Gadoxetate disodium has significant applications in medical imaging:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: